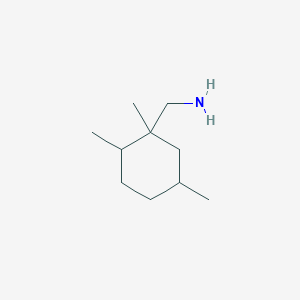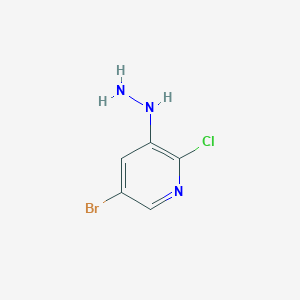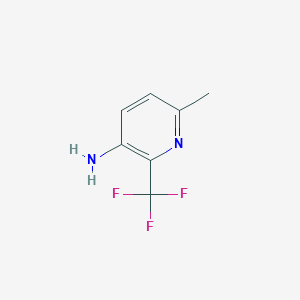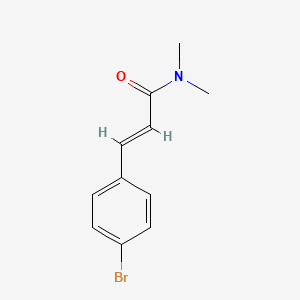
3-(4-Bromophenyl)-N,N-dimethylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-N,N-dimethylacrylamide is an organic compound that features a bromophenyl group attached to an acrylamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom in the phenyl ring makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with N,N-dimethylacrylamide in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-N,N-dimethylacrylamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The acrylamide moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are employed in the presence of bases like potassium carbonate or sodium hydroxide in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted acrylamides, brominated derivatives, and coupled aromatic compounds
Applications De Recherche Scientifique
3-(4-Bromophenyl)-N,N-dimethylacrylamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates. Its structural features make it a suitable scaffold for designing inhibitors or modulators of biological targets.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical transformations allows for the exploration of its pharmacological properties.
Industry: In materials science, this compound can be used in the production of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the material’s thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-N,N-dimethylacrylamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can facilitate binding interactions through halogen bonding, while the acrylamide moiety can participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but with an isoxazole ring, making it useful in the synthesis of liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential biological activities.
3-(4-Bromophenyl)propionic acid: An organic acid with applications in organic synthesis and materials science.
Uniqueness
3-(4-Bromophenyl)-N,N-dimethylacrylamide is unique due to its combination of a bromophenyl group and an acrylamide moiety. This structural feature allows for diverse chemical reactivity and the potential to form a wide range of derivatives. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance as a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
(E)-3-(4-bromophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ |
Clé InChI |
ZESQHCHWETWKBZ-VMPITWQZSA-N |
SMILES isomérique |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)Br |
SMILES canonique |
CN(C)C(=O)C=CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


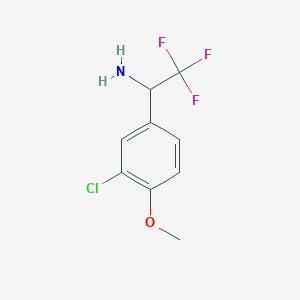
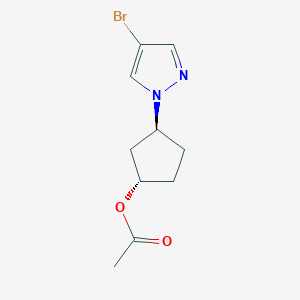
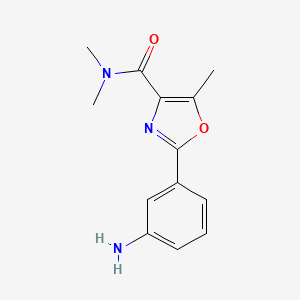
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
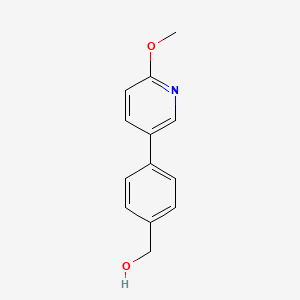
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
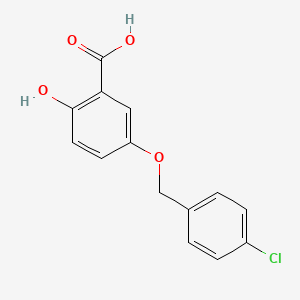
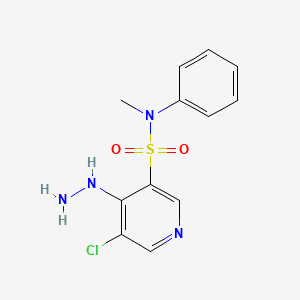
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
